3-{1-[(3-Fluoroanilino)carbonyl]-3-piperidyl}propanoic acid
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Overview
Description
3-{1-[(3-Fluoroanilino)carbonyl]-3-piperidyl}propanoic acid is a complex organic compound that features a piperidine ring substituted with a fluoroaniline group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(3-Fluoroanilino)carbonyl]-3-piperidyl}propanoic acid typically involves multiple steps, starting with the preparation of the fluoroaniline derivative. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(3-Fluoroanilino)carbonyl]-3-piperidyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
3-{1-[(3-Fluoroanilino)carbonyl]-3-piperidyl}propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies of enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound for developing new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-{1-[(3-Fluoroanilino)carbonyl]-3-piperidyl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroaniline group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the piperidine ring can provide structural rigidity and specificity. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluoroaniline derivatives and piperidine-containing molecules. Examples include:
- 4-[(3-Fluoroanilino)carbonyl]phenylboronic acid
- 2-[(3-Fluoroanilino)carbonyl]phenylboronic acid
Uniqueness
What sets 3-{1-[(3-Fluoroanilino)carbonyl]-3-piperidyl}propanoic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both a fluoroaniline group and a piperidine ring allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[1-[(3-fluorophenyl)carbamoyl]piperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c16-12-4-1-5-13(9-12)17-15(21)18-8-2-3-11(10-18)6-7-14(19)20/h1,4-5,9,11H,2-3,6-8,10H2,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOOKXGBQUQEDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC(=CC=C2)F)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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